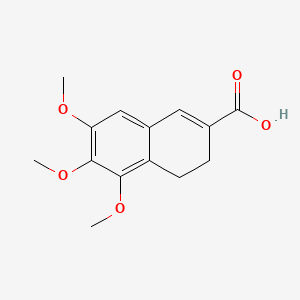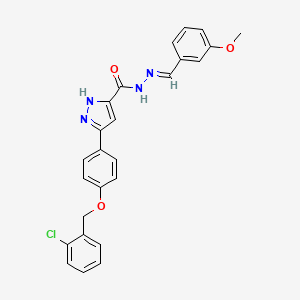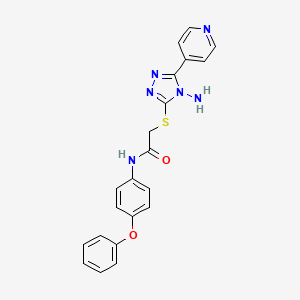![molecular formula C22H20N2O2 B12003538 4-[(4-methylbenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B12003538.png)
4-[(4-methylbenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound belongs to the class of hydrazides, which are characterized by the presence of a hydrazine functional group. The structure of this compound includes a benzohydrazide core with a 4-methylbenzyl ether and a phenylmethylidene substituent, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide typically involves a multi-step process:
-
Formation of 4-[(4-methylbenzyl)oxy]benzohydrazide
Starting Materials: 4-methylbenzyl alcohol, 4-hydroxybenzohydrazide.
Reaction: The 4-methylbenzyl alcohol is reacted with 4-hydroxybenzohydrazide in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form 4-[(4-methylbenzyl)oxy]benzohydrazide.
-
Condensation with Benzaldehyde
Starting Materials: 4-[(4-methylbenzyl)oxy]benzohydrazide, benzaldehyde.
Reaction: The 4-[(4-methylbenzyl)oxy]benzohydrazide is then condensed with benzaldehyde under acidic or basic conditions to form 4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide. Common catalysts for this reaction include acetic acid or sodium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Mild to moderate temperatures.
Products: Oxidized derivatives of the benzohydrazide core.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Low temperatures, inert atmosphere.
Products: Reduced forms of the hydrazide and imine groups.
-
Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Varies depending on the substituent.
Products: Substituted derivatives at the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, sodium acetate.
Solvents: Ethanol, methanol, dichloromethane.
Scientific Research Applications
Chemistry
In chemistry, 4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide is used as a ligand in coordination chemistry
Biology
This compound exhibits significant biological activity, including antibacterial and antifungal properties. It is used in the development of new antimicrobial agents and is studied for its potential to inhibit the growth of pathogenic microorganisms.
Medicine
In medicinal chemistry, 4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide is investigated for its anti-inflammatory and anticancer properties. It is a candidate for drug development, particularly in the treatment of inflammatory diseases and certain types of cancer.
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of dyes, pigments, and other organic materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it binds to enzymes and proteins, inhibiting their activity and leading to the observed biological effects. The hydrazide and imine groups play crucial roles in these interactions, forming stable complexes with metal ions and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-[(4-methylbenzyl)oxy]benzohydrazide: Lacks the phenylmethylidene group, making it less versatile in certain applications.
N’-[(thiophen-2-yl)methylidene]benzohydrazide: Contains a thiophene ring instead of a phenyl ring, altering its chemical and biological properties.
4-[(4-methylphenyl)methoxy]benzohydrazide: Similar structure but different substituents, affecting its reactivity and applications.
Uniqueness
4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide is unique due to its combination of a benzohydrazide core with both a 4-methylbenzyl ether and a phenylmethylidene substituent. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H20N2O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-4-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-17-7-9-19(10-8-17)16-26-21-13-11-20(12-14-21)22(25)24-23-15-18-5-3-2-4-6-18/h2-15H,16H2,1H3,(H,24,25)/b23-15+ |
InChI Key |
HAVNTLPZZAYUNC-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-tert-butylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003468.png)
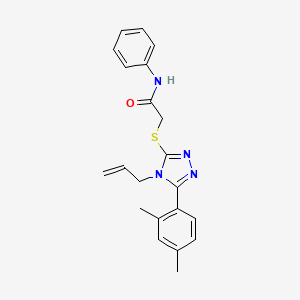
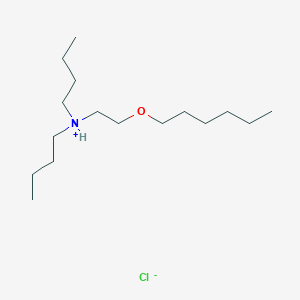

![N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003498.png)
![2-Butyl-1-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003503.png)
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}hexanamide](/img/structure/B12003513.png)



![11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid](/img/structure/B12003546.png)
